5-(1-adamantyl)-2-methyl-N-{2-[(pyridin-3-ylamino)carbonyl]phenyl}-3-furamide
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Overview
Description
5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, pyridine, and furan moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure provides rigidity and stability, while the pyridine and furan rings offer sites for chemical reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with a suitable adamantane derivative, such as 1-bromoadamantane, under conditions that promote substitution reactions.
Coupling with Pyridine Derivative: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Formation of the Furan Ring: The furan ring is typically formed through a cyclization reaction, which may involve the use of a furan precursor and appropriate cyclization conditions.
Final Coupling and Functionalization: The final step involves coupling the furan and pyridine derivatives and introducing the carboxamide functionality through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the furan ring or the adamantane moiety under appropriate conditions.
Reduction: Reduction reactions can target the pyridine ring or the carboxamide group.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The rigidity and stability of the adamantane moiety make this compound a candidate for use in the development of new materials with enhanced properties.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studies of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The adamantane moiety provides a hydrophobic interaction site, while the pyridine and furan rings can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
5-(ADAMANTAN-1-YL)-3-[(4-TRIFLUOROMETHYLANILINO)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE: This compound shares the adamantane moiety but differs in the heterocyclic rings and functional groups.
1H-PYRAZOLO[3,4-B]PYRIDINES: These compounds have a similar pyridine ring but differ in the additional heterocyclic structure and functional groups.
Uniqueness
The uniqueness of 5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE lies in its combination of adamantane, pyridine, and furan moieties, which provide a distinct set of chemical and biological properties
Properties
Molecular Formula |
C28H29N3O3 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-2-methyl-N-[2-(pyridin-3-ylcarbamoyl)phenyl]furan-3-carboxamide |
InChI |
InChI=1S/C28H29N3O3/c1-17-23(12-25(34-17)28-13-18-9-19(14-28)11-20(10-18)15-28)27(33)31-24-7-3-2-6-22(24)26(32)30-21-5-4-8-29-16-21/h2-8,12,16,18-20H,9-11,13-15H2,1H3,(H,30,32)(H,31,33) |
InChI Key |
UCQPWNQOQRADFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5C(=O)NC6=CN=CC=C6 |
Origin of Product |
United States |
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